2-Amino-1-phenylethanone oxime
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Overview
Description
2-Amino-1-phenylethanone oxime is a versatile chemical compound with a wide range of applications in scientific research. It is known for its role in organic synthesis and its potential use in various fields such as pharmacology, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-phenylethanone oxime typically involves the reaction of 2’-Aminoacetophenone with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in a mixture of distilled water and ethanol at a temperature of 60°C. The resulting product is then purified through crystallization using dichloromethane and hexanes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-phenylethanone oxime undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of Schiff bases and other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as aldehydes and ketones for Schiff base formation
Major Products
The major products formed from these reactions include nitroso compounds, amines, and Schiff bases, which have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Amino-1-phenylethanone oxime has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its antimicrobial properties and potential use as an antimicrobial agent.
Medicine: Explored for its potential as a drug intermediate and its role in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Amino-1-phenylethanone oxime involves its ability to form stable complexes with metal ions and its participation in various organic reactions. The compound’s molecular targets and pathways include the formation of Schiff bases and the activation of carbonyl groups, which facilitate further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with similar structural features but different applications.
Aminoacetophenone oxime derivatives: Compounds with similar functional groups and biological activities.
Uniqueness
2-Amino-1-phenylethanone oxime is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound in scientific research .
Properties
IUPAC Name |
N-(2-amino-1-phenylethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUBUZSEBKJTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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